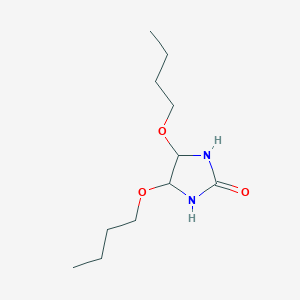![molecular formula C14H15N5O B14165212 2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 159599-51-6](/img/structure/B14165212.png)
2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol typically involves the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound known for its anticancer properties.
Uniqueness
2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is unique due to its specific benzyl and ethanolamine substituents, which enhance its biological activity and selectivity. This makes it a valuable compound for targeted therapeutic applications.
Properties
CAS No. |
159599-51-6 |
|---|---|
Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C14H15N5O/c20-7-6-15-13-12-8-18-19(14(12)17-10-16-13)9-11-4-2-1-3-5-11/h1-5,8,10,20H,6-7,9H2,(H,15,16,17) |
InChI Key |
ZYZTVHAASLMMOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCCO |
solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



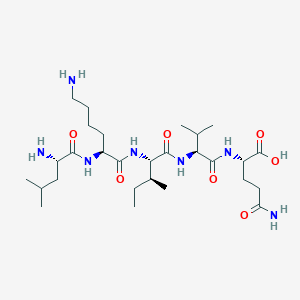
![cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14165147.png)

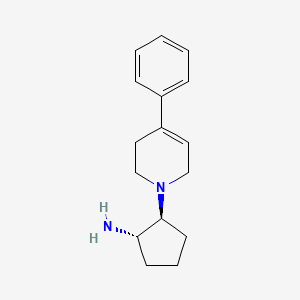
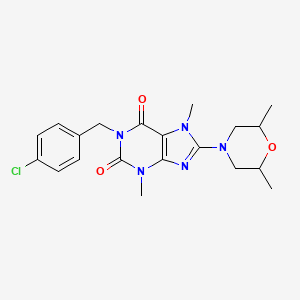


![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
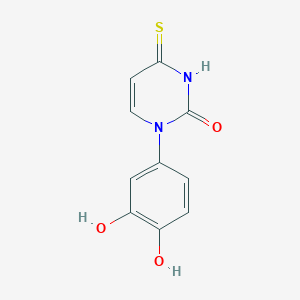
![1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine](/img/structure/B14165196.png)

![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde](/img/structure/B14165218.png)
